molecular formula C18H26N2O B12727647 Bucinnazine, 2-methyl CAS No. 98608-61-8

Bucinnazine, 2-methyl

Cat. No.: B12727647
CAS No.: 98608-61-8
M. Wt: 286.4 g/mol
InChI Key: CRSFXYZFNAFVFC-YRNVUSSQSA-N

Description

Historical Context of Bucinnazine and its Methyl Analog Research

The historical precursor to 2-methyl AP-237 is bucinnazine (AP-237). wikipedia.org Bucinnazine, or 1-butyryl-4-cinnamylpiperazine, is an opioid analgesic that was first synthesized in Japan in the 1970s. wikipedia.orguc.pt It belongs to a series of piperazine-amides and was noted for its potent analgesic effects, comparable to morphine, which led to its use in China for treating cancer-related pain. wikipedia.orguc.ptacs.org

Research into bucinnazine and its analogs, including 2-methyl AP-237, was documented in patents as early as the 1980s. usdoj.govusdoj.govcore.ac.uk These patents described the synthesis of various piperizino derivatives with analgesic activity. usdoj.govusdoj.gov While bucinnazine was explored for its therapeutic potential, its methyl derivative, 2-methyl AP-237, did not have a recognized therapeutic application and was not approved for medical use in the United States. usdoj.govusdoj.govecddrepository.org The initial research laid the groundwork for later investigations into the pharmacological properties of these compounds. usdoj.gov

Classification within Novel Synthetic Opioids (NSOs) Research

2-Methyl Bucinnazine is classified as a novel synthetic opioid (NSO). uc.ptusdoj.gov NSOs are substances of abuse that are not controlled by international drug conventions but may pose a public health threat. uc.pt Specifically, 2-methyl AP-237 falls within the cinnamylpiperazine (B8809312) chemical subclass of NSOs. who.intsozialministerium.gv.atservice.gov.uk This classification is based on its chemical structure, which features a piperazine (B1678402) core with a cinnamyl group. researchgate.netresearchgate.net

Research has focused on its activity as a μ-opioid receptor agonist, which is a characteristic feature of many opioids. usdoj.govusdoj.govecddrepository.org In vitro studies have demonstrated that 2-methyl AP-237 binds to and activates the μ-opioid receptor in a manner similar to morphine and fentanyl, although with lower potency. who.intwww.gov.uk Its classification as an NSO is significant for regulatory and monitoring purposes, as these substances are often synthesized to circumvent existing drug laws. uc.pt

Global Emergence in Research Literature and Significance for Scientific Inquiry

The global emergence of 2-methyl AP-237 in the scientific literature began around 2019. uc.ptusdoj.govusdoj.govwho.int It was first identified in Europe and the United States in seized drug materials, signaling its entry into the illicit drug market. uc.ptusdoj.govusdoj.gov This emergence prompted a surge in scientific inquiry to understand its pharmacological and toxicological profile. core.ac.ukresearchgate.net

The significance of 2-methyl AP-237 for scientific inquiry lies in its status as an emerging NSO. usdoj.govservice.gov.ukdrugsandalcohol.ie Its appearance has highlighted the dynamic nature of the illicit drug market and the continuous development of new psychoactive substances. service.gov.ukresearchgate.net Research has been crucial in providing data for forensic identification, understanding its potential for abuse, and informing public health responses and regulatory actions. usdoj.govwho.intservice.gov.uk The World Health Organization (WHO) conducted a critical review of 2-methyl AP-237, noting that it is clandestinely manufactured and poses a risk to public health. who.int Following this review, the United Nations Commission on Narcotic Drugs added 2-methyl-AP-237 to Schedule I of the 1961 Single Convention on Narcotic Drugs. service.gov.ukdrugsandalcohol.ie

Chemical Systematics and Nomenclature of 2-Methyl Bucinnazine in Scholarly Discourse

In scholarly discourse, 2-methyl bucinnazine is referred to by several names and chemical identifiers. Its systematic IUPAC name is 1-{2-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one. who.intsozialministerium.gv.atnih.gov

The compound is also commonly known by the synonym 2-methyl AP-237. usdoj.govecddrepository.orgservice.gov.uk Other synonyms found in literature and online forums include 2MAP, 2MAP237, 2m-AP237, and 2-M-AP-237. who.int Its chemical formula is C18H26N2O, and it has a molecular weight of 286.4 g/mol . nih.gov

Below is a table summarizing the key chemical identifiers for 2-Methyl Bucinnazine.

IdentifierValue
IUPAC Name 1-{2-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one who.intsozialministerium.gv.atnih.gov
Common Synonyms 2-methyl AP-237 usdoj.govecddrepository.orgservice.gov.uk, 2MAP, 2MAP237, 2m-AP237, 2-M-AP-237 who.int
CAS Number 98608-61-8 usdoj.govnih.gov
Molecular Formula C18H26N2O nih.gov
Molecular Weight 286.4 g/mol nih.gov
InChIKey CRSFXYZFNAFVFC-YRNVUSSQSA-N nih.gov

The hydrochloride salt of the compound is also referenced in scientific literature. who.intcaymanchem.comcaymanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98608-61-8

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

1-[2-methyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C18H26N2O/c1-3-8-18(21)20-14-13-19(15-16(20)2)12-7-11-17-9-5-4-6-10-17/h4-7,9-11,16H,3,8,12-15H2,1-2H3/b11-7+

InChI Key

CRSFXYZFNAFVFC-YRNVUSSQSA-N

Isomeric SMILES

CCCC(=O)N1CCN(CC1C)C/C=C/C2=CC=CC=C2

Canonical SMILES

CCCC(=O)N1CCN(CC1C)CC=CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Structure Research of 2 Methyl Bucinnazine

Historical Synthetic Pathways and Patent Review for 2-Methyl Bucinnazine

Bucinnazine, also known as AP-237, was first synthesized in Japan in the late 1960s. nih.govacs.org Initial synthetic routes to bucinnazine, the parent compound of 2-methyl bucinnazine, were developed by Ito and coworkers at Kyorin Pharmaceutical Company. uc.pt They reported three primary pathways to create a library of 1-acyl-4-substituted piperazine (B1678402) derivatives, among which bucinnazine was identified as a highly promising analgesic candidate. uc.pt One of these methods involved the condensation of n-butyryl chloride with 1-cinnamylpiperazine. uc.pt The latter was synthesized by reacting cinnamyl bromide or chloride with 1-benzylpiperazine, followed by debenzylation. uc.pt Another approach started with the reaction of piperazine with cinnamyl chloride to yield 1-cinnamylpiperazine, which was then acylated with butyryl chloride. uc.pt A third method involved the reaction of 1-butyrylpiperazine with cinnamyl chloride. uc.pt

Patents related to bucinnazine and its derivatives have been filed, primarily focusing on its analgesic applications and pharmaceutical formulations. For instance, a Chinese patent describes the preparation of bucinnazine hydrochloride dripping pills to improve dissolution and stability. google.comgoogle.com While these historical syntheses and patents primarily focus on bucinnazine, the methodologies laid the groundwork for the synthesis of its analogs, including 2-methyl bucinnazine.

Contemporary Synthetic Approaches to 2-Methyl Bucinnazine and Related Analogs

More recent synthetic strategies for bucinnazine and its analogs have built upon the foundational methods. A common and straightforward laboratory synthesis for 2-methyl bucinnazine involves a two-step process. who.int First, racemic 2-methylpiperazine (B152721) is reacted with cinnamyl chloride to produce the 1-cinnamyl-2-methylpiperazine intermediate. who.int This intermediate is subsequently acylated using butanoyl chloride to yield 2-methyl bucinnazine. who.int This method is adaptable for both small and large-scale production and does not necessitate internationally controlled precursor chemicals. who.intwho.int

Variations in this synthetic sequence can be employed to generate a diverse range of analogs. For example, substituting butanoyl chloride with other acyl chlorides allows for the introduction of different acyl groups at the N1 position of the piperazine ring. service.gov.uk Similarly, employing different substituted cinnamyl halides or other electrophiles can modify the substituent at the N4 position. The synthesis of various cinnamylpiperazine (B8809312) derivatives has been reported for applications beyond analgesia, such as potential anticonvulsant agents and MAO-B ligands. nih.govbenthamdirect.com

Stereochemical Considerations in 2-Methyl Bucinnazine Synthesis Research

The introduction of a methyl group at the 2-position of the piperazine ring in 2-methyl bucinnazine creates a chiral center, resulting in the existence of (R)- and (S)-enantiomers. who.int The synthesis starting from racemic 2-methylpiperazine will produce a racemic mixture of (R)- and (S)-2-methyl bucinnazine. who.int Additionally, the double bond in the cinnamyl group can exist as either the (E)- or (Z)-isomer, though the (E)-isomer is more common. who.int

Enantiomer Synthesis and Characterization

The separation and characterization of individual enantiomers are crucial for understanding their distinct pharmacological profiles. While specific stereoselective syntheses for 2-methyl bucinnazine are not extensively detailed in the reviewed literature, methods for the stereoselective synthesis of related chiral piperazine derivatives have been developed. For instance, stereoselective reductive amination has been utilized to create specific diastereomers of piperazine-based kappa-receptor agonists. researchgate.net Such methodologies could potentially be adapted for the enantioselective synthesis of 2-methyl bucinnazine. The synthesis of enantiopure N-substituted phenylmorphans, which also involves chiral resolution, highlights the importance of isolating stereoisomers to evaluate their specific biological activities. nih.gov The characterization of these enantiomers would typically involve techniques such as chiral chromatography and polarimetry.

Analog Development and Structure-Activity Relationship (SAR) Elucidation within the Piperazine-Amide Class

The piperazine-amide scaffold offers a versatile platform for the development of new compounds with a range of biological activities. uc.pt Extensive research has been conducted to understand the structure-activity relationships (SAR) within this class, particularly concerning their interaction with opioid receptors.

Derivatives of Bucinnazine and Related Cinnamylpiperazines

A wide array of bucinnazine derivatives and related cinnamylpiperazines have been synthesized and evaluated. uc.ptresearchgate.net Modifications have been made to various parts of the molecule, including the acyl group, the piperazine ring, and the cinnamyl moiety. service.gov.uk For instance, replacing the butyryl group with other acyl groups, such as a propionyl group, has been explored. wikipedia.org Substitution on the phenyl ring of the cinnamyl group with halogens or other functionalities has also been investigated to create derivatives with altered properties. nih.govbg.ac.rs Furthermore, more complex bridged derivatives, like azaprocin, have been synthesized, demonstrating significantly higher potency in some cases. service.gov.uk

Table 1: Selected Derivatives of Bucinnazine and Related Cinnamylpiperazines

Compound NameModification from BucinnazineKey FindingReference(s)
2-Methyl-AP-237Methyl group at the 2-position of the piperazine ring.A potent synthetic opioid that has appeared on the illicit market. nih.govacs.orgwww.gov.uk
AP-238Propionyl group instead of butyryl, and methyl groups at the 2 and 6 positions of the piperazine ring.An opioid with potency similar to morphine. wikipedia.org
para-Methyl-AP-237Methyl group on the phenyl ring of the cinnamyl group.An analog of bucinnazine with altered properties. researchgate.net
Fluorinated CinnamylpiperazinesFluorine substitutions on the cinnamyl and/or phenylpiperazine moieties.Investigated for MAO-B binding affinity. nih.govbg.ac.rs

Impact of Structural Modifications on Receptor Affinity and Efficacy in Research Models

The structural modifications of bucinnazine and its analogs have a profound impact on their affinity and efficacy at opioid receptors. wikipedia.org Bucinnazine itself is a potent and selective agonist for the µ-opioid receptor (MOR), with lower affinity for the δ- and κ-opioid receptors. wikipedia.org

Studies on related piperazine-amide compounds have provided further insights into the SAR of this class. For example, in a series of methylated analogues of a kappa-receptor agonist, the stereochemistry at the chiral centers significantly influenced receptor affinity, with the (S,S)-configured methyl carbamate (B1207046) showing the highest kappa-receptor affinity. researchgate.net The N-substituent on the piperazine ring is also critical. For instance, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a class of opioid receptor antagonists. nih.gov The orientation of substituents on the piperazine ring can also dictate whether a compound acts as an agonist or an antagonist. acs.org

The introduction of a methyl group in 2-methyl bucinnazine likely alters its binding pocket interactions at the MOR compared to the parent compound. While detailed in vitro and in vivo studies specifically comparing the receptor binding profiles of the enantiomers of 2-methyl bucinnazine are not widely available in the reviewed literature, the principles derived from related chiral piperazine opioids suggest that the (R)- and (S)-enantiomers would exhibit different potencies and potentially different efficacies.

Table 2: Impact of Structural Modifications on Opioid Receptor Affinity

Compound/ModificationReceptor(s)Effect on Affinity/EfficacyReference(s)
Bucinnazine (AP-237)µ-opioidPotent and selective agonist wikipedia.org
(S,S)-configured methyl carbamate piperazine analogκ-opioidHighest affinity within its series researchgate.net
N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazinesOpioidAntagonists nih.gov
N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamideδ-opioidHigh affinity and selectivity as a full agonist ebi.ac.uk
N-methyl- and N-phenylpropyl-4-(3-hydroxyphenyl)piperazinesµ, δ, κ-opioidAntagonists acs.org

Receptor Pharmacology and Molecular Mechanisms of 2 Methyl Bucinnazine

Mu-Opioid Receptor (MOR) Agonism and Selectivity Studies

2-Methyl bucinnazine is identified as a potent and selective agonist for the mu-opioid receptor (MOR). wikipedia.org This activity at the MOR is the primary mechanism for its analgesic effects. usdoj.govusdoj.gov In-vitro studies have established that it functions as a full agonist at the MOR, comparable to other synthetic opioids like morphine and fentanyl in its mechanism of action. usdoj.govservice.gov.uk

Ligand Binding Studies at Opioid Receptors (μ, δ, κ)

Ligand binding assays have been conducted to determine the affinity of 2-methyl bucinnazine for the three main classes of opioid receptors: mu (μ), delta (δ), and kappa (κ). These studies reveal a high selectivity for the mu-opioid receptor.

In competitive binding assays using transfected Chinese hamster ovary (CHO) cells expressing human δ- and κ-opioid receptors and rat μ-opioid receptors, 2-methyl bucinnazine demonstrated a significant binding affinity for the MOR. who.int Its affinity for the δ- and κ-opioid receptors was substantially lower, indicating a pronounced selectivity for the MOR. who.intwho.int The binding affinity (Ki) of 2-methyl bucinnazine at the MOR was determined to be 12.9 nM. who.intwho.int In comparison, its affinity for the DOR and KOR was significantly weaker, with Ki values of 2910 nM and 5259 nM, respectively. who.intwho.int

Opioid Receptor Binding Affinity of 2-Methyl Bucinnazine

This table summarizes the binding affinities (Ki) of 2-methyl bucinnazine at the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Opioid ReceptorBinding Affinity (Ki, nM)
Mu (μ)12.9
Delta (δ)2910
Kappa (κ)5259

G Protein Coupling and β-Arrestin Recruitment at MOR: Molecular Investigations

Upon binding to the mu-opioid receptor, 2-methyl bucinnazine initiates downstream signaling cascades. The primary pathway involves the coupling and activation of inhibitory G proteins (Gi/o). Additionally, like many opioids, it can also trigger the recruitment of β-arrestin proteins, which are involved in receptor desensitization and internalization, but can also mediate their own signaling effects.

Functional assays have been employed to quantify the potency (EC50) and efficacy (Emax) of 2-methyl bucinnazine in activating these two pathways at the MOR. In a [35S]GTPγS binding assay, which measures G protein activation, 2-methyl bucinnazine demonstrated activity, albeit with lower potency and efficacy compared to fentanyl and morphine. usdoj.govwho.int More specific assays using mini-Gi and β-arrestin 2 recruitment have provided further insights. In these assays, 2-methyl bucinnazine was shown to be a full agonist for both pathways, with an efficacy comparable to the reference opioid hydromorphone. who.int Notably, research indicates that 2-methyl bucinnazine does not exhibit significant bias towards either G protein activation or β-arrestin 2 recruitment. service.gov.uk

Functional Activity of 2-Methyl Bucinnazine at the Mu-Opioid Receptor

This table presents the potency (EC50) and maximal efficacy (Emax) of 2-methyl bucinnazine in G protein coupling and β-arrestin 2 recruitment assays at the MOR. Efficacy is shown relative to the reference agonist hydromorphone.

AssayParameterValue
GTPγS BindingEC50 (nM)620
Emax (%)46.7 (vs. DAMGO)
Mini-Gi RecruitmentEC50 (nM)2229
Emax (%)Comparable to Hydromorphone
β-Arrestin 2 RecruitmentEC50 (nM)2229
Emax (%)125 (vs. Hydromorphone)

Interactions with Non-Opioid Neurotransmitter Systems in Preclinical Models

While the primary pharmacological actions of 2-methyl bucinnazine are mediated through the mu-opioid receptor, its classification as a piperazine (B1678402) derivative suggests the potential for interactions with other neurotransmitter systems. uc.ptnih.govacs.org However, specific preclinical research on the direct effects of 2-methyl bucinnazine on these systems is limited.

Dopaminergic System Modulation Research

There is currently a lack of specific research investigating the direct modulatory effects of 2-methyl bucinnazine on the dopaminergic system. However, it is well-established that opioid agonists can indirectly influence dopamine (B1211576) release. The activation of mu-opioid receptors in the ventral tegmental area (VTA) can lead to the disinhibition of dopaminergic neurons, resulting in increased dopamine levels in the nucleus accumbens, a key component of the brain's reward circuitry. nih.gov

Serotonergic System Modulation Research

Direct research on the interaction of 2-methyl bucinnazine with the serotonergic system has not been extensively reported. Some studies on the parent compound, bucinnazine, suggest a potential for anti-serotonin activity. uc.pt Furthermore, many piperazine-containing drugs are known to interact with serotonin (B10506) receptors. researchgate.netwikipedia.orgresearchgate.net However, without specific studies on the 2-methyl analog, its precise effects on serotonergic neurotransmission remain speculative.

Noradrenergic System Modulation Research

Similar to the dopaminergic and serotonergic systems, there is a paucity of direct research on the effects of 2-methyl bucinnazine on the noradrenergic system. The broader class of piperazine derivatives has been noted to potentially act on norepinephrine (B1679862) neurotransmission. uc.ptnih.govacs.orgresearchgate.net Opioid agonists can also have indirect effects on the locus coeruleus, the principal site for brain synthesis of norepinephrine, which plays a role in arousal and autonomic function.

Comparative Receptor Pharmacology with Other Opioids and Synthetic Analogs

The receptor pharmacology of 2-methyl bucinnazine, also known as 2-methyl AP-237, reveals a profile characteristic of a potent and selective µ-opioid receptor (MOR) agonist, though with distinct differences when compared to classic opioids like morphine and other synthetic analogs such as fentanyl. who.intusdoj.gov In vitro studies have established that 2-methyl bucinnazine's mechanism of action is qualitatively similar to that of other synthetic opioids. who.int

Research using radioligand binding assays in transfected Chinese hamster ovary (CHO) cells expressing human opioid receptors has demonstrated that 2-methyl bucinnazine binds with appreciable affinity to the µ-opioid receptor. who.int However, its binding potency is lower than that of reference opioids. For instance, 2-methyl bucinnazine was found to be 18 times less potent than morphine and 22 times less potent than fentanyl in binding to the MOR. who.int The compound exhibits high selectivity for the MOR, with significantly lower affinity for the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR). who.int

Functionally, 2-methyl bucinnazine acts as a MOR agonist. usdoj.govservice.gov.uk In vitro functional assays show that it activates the MOR, though with lower efficacy and potency compared to standard agonists like DAMGO and fentanyl. who.int One study using a [³⁵S]GTPγS binding assay reported that 2-methyl bucinnazine activated the MOR with low efficacy (Emax = 46.7% compared to DAMGO) and low potency (EC50 = 620 nM). who.int In the same assay, fentanyl and morphine were 22 and 15 times more potent, respectively. who.int Conversely, another study utilizing a β-arrestin2 recruitment assay found 2-methyl bucinnazine to be the most efficacious among a panel of tested cinnamylpiperazines, with an Emax of 125% relative to hydromorphone, although its efficacy was still substantially less than that of fentanyl. researchgate.net This study also determined that AP-238 was the most potent of the tested cinnamylpiperazines. researchgate.net

The rank order of potency in an in vitro assay of µ-receptor-mediated signaling was determined to be: fentanyl > AP-238 > 2-methyl-AP-237 >> AP-237 (bucinnazine) > para-methyl-AP-237. service.gov.uk Despite its lower in vitro potency compared to fentanyl, in vivo studies in rodents have indicated that subcutaneously administered 2-methyl-AP-237 was as potent as fentanyl and five times more potent than morphine in producing analgesic effects. service.gov.uk Furthermore, in drug discrimination studies in rats, 2-methyl-AP-237 was found to be approximately four times more potent than morphine. usdoj.gov

The parent compound, bucinnazine (AP-237), is also a selective MOR agonist. uc.ptwikipedia.orgmedkoo.comnih.gov Studies have shown it to be less potent than its 2-methyl derivative. core.ac.uk

Comparative Receptor Binding Affinities (Ki) of 2-Methyl Bucinnazine and Other Opioids

Compound Receptor Binding Affinity (Ki, nM) Source
2-Methyl Bucinnazine (2-Methyl AP-237) µ-Opioid Receptor (MOR) 12.9 ± 2.7 who.int
δ-Opioid Receptor (DOR) 2910 ± 390 who.int
κ-Opioid Receptor (KOR) 5259 ± 960 who.int
DAMGO µ-Opioid Receptor (MOR) < 1 who.int
Fentanyl µ-Opioid Receptor (MOR) 0.620 ± 0.033 who.int
Morphine µ-Opioid Receptor (MOR) 0.730 ± 0.090 who.int

Comparative Functional Activity of 2-Methyl Bucinnazine and Other Opioids at the µ-Opioid Receptor

Compound Assay Potency (EC50, nM) Efficacy (Emax, %) Source
2-Methyl Bucinnazine (2-Methyl AP-237) [³⁵S]GTPγS Binding 620 ± 180 46.7 ± 5.3 (vs. DAMGO) who.int
βarr2 Recruitment 248 125 (vs. Hydromorphone) researchgate.net
DAMGO [³⁵S]GTPγS Binding 25.2 ± 2.3 100 who.int
Fentanyl [³⁵S]GTPγS Binding 27.9 ± 4.2 92.1 ± 2.0 (vs. DAMGO) who.int
Morphine [³⁵S]GTPγS Binding 41 ± 10 77.0 ± 4.3 (vs. DAMGO) who.int
AP-238 βarr2 Recruitment 248 Not specified researchgate.net

Preclinical Pharmacological Investigations of 2 Methyl Bucinnazine in Animal Models

In Vivo Analgesic Efficacy Assessments in Research Animals

The pain-relieving effects of 2-methyl bucinnazine have been evaluated in various animal models designed to assess analgesia. who.int

Preclinical studies have demonstrated that 2-methyl bucinnazine possesses both central and peripheral antinociceptive (pain-relieving) properties. cfsre.org In mouse models, the compound has shown analgesic effects in various assays. who.int For instance, its activity was evaluated using the writhing test, a model for peripheral analgesia, where it was found to be active. who.int The compound's efficacy in tests such as the hot-plate and warm-water tail flick assays in rodents indicates its centrally mediated analgesic effects. who.int These tests measure the response to thermal pain stimuli, which is processed within the central nervous system. nih.gov

The analgesic activity of 2-methyl bucinnazine is attributed to its function as a µ-opioid receptor agonist. usdoj.govservice.gov.uk Like other opioids, it binds to and activates µ-opioid receptors in the brain and spinal cord, which is a key mechanism for producing analgesia. service.gov.ukunivr.it

In preclinical animal studies, the analgesic potency of 2-methyl bucinnazine has been compared to that of established opioid agonists such as morphine and fentanyl. who.int In the warm-water tail flick assay in mice, 2-methyl bucinnazine was reported to be as potent as fentanyl and more potent than morphine. who.int Another preclinical study suggested its potency is approximately 7.5 times greater than that of morphine. researchgate.net In contrast, in vitro studies examining binding to the µ-opioid receptor have shown that 2-methyl bucinnazine is less potent than both fentanyl and morphine. who.int Specifically, it was found to be 18 times less potent than morphine and 22 times less potent than fentanyl in receptor binding assays. who.int

In a βarr2 recruitment assay, which measures a compound's ability to activate the µ-opioid receptor, 2-methyl-AP-237 was found to be the most efficacious among the tested cinnamylpiperazines but had substantially less efficacy than fentanyl. researchgate.net

CompoundAssayRelative Potency/EfficacyReference
2-Methyl BucinnazineWarm-Water Tail Flick (Mice)As potent as Fentanyl, more potent than Morphine who.int
2-Methyl BucinnazineDrug Discrimination (Rats)Approximately 4 times more potent than Morphine usdoj.govusdoj.gov
2-Methyl Bucinnazineµ-Opioid Receptor Binding18x less potent than Morphine, 22x less potent than Fentanyl who.int
2-Methyl Bucinnazineβarr2 Recruitment AssayMost efficacious of tested cinnamylpiperazines, less than Fentanyl researchgate.net

Discriminative Stimulus Properties Research in Animal Models

Drug discrimination studies are used in animals to predict the subjective effects a substance might have in humans. These paradigms are crucial for assessing the abuse potential of a compound.

In drug discrimination studies using rats trained to distinguish morphine from a placebo, 2-methyl bucinnazine fully substituted for the discriminative stimulus effects of morphine. who.intusdoj.govusdoj.gov This indicates that the subjective effects produced by 2-methyl bucinnazine are similar to those of morphine. usdoj.gov These findings demonstrate that 2-methyl bucinnazine has opioid-like activity and suggests it is likely to produce euphoria and other effects that contribute to a high abuse liability. usdoj.govecddrepository.orgunodc.org In these studies, 2-methyl bucinnazine was found to be approximately four times more potent than morphine. usdoj.govusdoj.gov

CompoundAnimal ModelFindingPotency (ED50)Reference
2-Methyl BucinnazineRats (Morphine-trained)Full substitution for morphine's discriminative stimulus effects0.25 mg/kg who.int
MorphineRats (Morphine-trained)Training Drug1.08 mg/kg who.int
FentanylRats (Morphine-trained)Standard0.0042 mg/kg who.int

The opioid-like discriminative stimulus effects of 2-methyl bucinnazine are reversed by opioid antagonists. ecddrepository.orgunodc.orgfederalregister.gov In studies with rats, the administration of naltrexone, a µ-opioid receptor antagonist, blocked the morphine-like discriminative stimulus effects of 2-methyl bucinnazine. who.intecddrepository.orgunodc.org This reversal confirms that the subjective effects of 2-methyl bucinnazine are mediated through the opioid receptor system, further solidifying its classification as a µ-opioid agonist. service.gov.ukclevelandclinic.org This is consistent with experimental evidence for other acyl piperazine (B1678402) opioids, where antagonists like naloxone (B1662785) and levallorphan (B1674846) have been shown to reverse their behavioral effects. service.gov.ukwww.gov.uk

Studies on Tolerance Development and Physical Dependence Potential in Preclinical Models

While the µ-opioid receptor agonist activity of 2-methyl bucinnazine strongly suggests a potential for tolerance and physical dependence, direct preclinical studies in animal models specifically investigating these aspects are limited. who.intecddrepository.orgunodc.orgfederalregister.gov As a µ-opioid receptor agonist, it is expected that repeated use would lead to the development of tolerance, requiring higher doses to achieve the same effect, and physical dependence, characterized by withdrawal symptoms upon cessation of the drug. who.intecddrepository.orgfederalregister.gov This expectation is supported by studies on its parent compound, bucinnazine (AP-237), which demonstrated a clear reinforcing effect and the rapid development of tolerance and dependence in rats. wikipedia.org Furthermore, the opioid antagonist naloxone was shown to precipitate withdrawal symptoms in rats treated with bucinnazine. wikipedia.org Although no controlled animal studies on the dependence potential of 2-methyl bucinnazine have been reported, online self-reports from human users describe the development of tolerance and withdrawal symptoms. who.intecddrepository.orgfederalregister.gov

Metabolism and Biotransformation Studies of 2 Methyl Bucinnazine

In Silico Prediction of Metabolic Pathways and Metabolites

Before laboratory studies commence, computational, or in silico, methods are often used to predict how a substance will be metabolized by the body. nih.gov This approach provides a theoretical framework of potential metabolites, guiding subsequent in vitro and in vivo experiments. nih.gov

A variety of software tools are available to predict the metabolic fate of xenobiotics. For cinnamylpiperazines, including bucinnazine and its derivatives like 2-methyl bucinnazine, researchers have utilized a combination of different programs to forecast Phase I and Phase II metabolites. vcu.edu Studies on the parent compound, bucinnazine (AP-237), have employed a suite of open-access software including MetaTrans, SyGMa, Glory X, and Biotransformer 3.0. researchgate.netnih.gov For 2-methyl bucinnazine specifically, research has involved the use of tools like Way2Drug and GLORYx to predict metabolites. vcu.edu These programs use algorithms based on known metabolic reactions and enzyme substrate specificities to generate a list of likely metabolic products. vcu.edunih.gov

Table 1: Computational Tools Used in the Prediction of Cinnamylpiperazine (B8809312) Metabolism

Tool Name Application Relevant Compound(s) Reference(s)
Way2Drug Predicts sites of metabolism (SOM) Bucinnazine derivatives (incl. 2-methyl bucinnazine) vcu.edu
GLORYx Predicts Phase I and Phase II metabolites Bucinnazine derivatives (incl. 2-methyl bucinnazine) vcu.edu
MetaTrans Predicts Phase I and Phase II metabolites Bucinnazine (AP-237) researchgate.netnih.gov
SyGMa Predicts Phase I and Phase II metabolites Bucinnazine (AP-237) researchgate.netnih.gov

| Biotransformer 3.0 | Predicts Phase I and Phase II metabolites | Bucinnazine (AP-237) | researchgate.netnih.gov |

A key function of in silico tools is to identify the "sites of metabolism" (SOM), which are the specific atoms or functional groups on a molecule most likely to be chemically altered by metabolic enzymes. vcu.edu Software such as Way2Drug has been used for this purpose in the study of 2-methyl bucinnazine and its analogues. vcu.edu For the cinnamylpiperazine structure, likely metabolic transformations include hydroxylation of the aromatic rings and N-dealkylation or N-deacylation at the piperazine (B1678402) core. uc.ptuni-freiburg.de For the parent compound bucinnazine, p-hydroxylation (hydroxylation at the para position of a phenyl group) has been described as a main metabolic pathway. uc.pt

In Vitro Metabolic Studies Using Biological Matrices for 2-Methyl Bucinnazine

Following computational predictions, in vitro (laboratory-based) experiments are conducted using biological materials to identify the actual metabolites produced. vcu.edu These studies provide concrete evidence of the metabolic pathways.

A standard in vitro method involves incubating the target compound with liver microsomes. nih.govmdpi.com Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. nih.gov In these experiments, 2-methyl bucinnazine is added to a mixture containing liver microsomes from a specific species (e.g., human) and necessary co-factors like NADPH. nih.govnih.gov The reaction is allowed to proceed at 37°C before being stopped, and the resulting mixture is analyzed. nih.govnih.gov

Analysis is typically performed using advanced analytical techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). vcu.edu This technology separates the different compounds in the sample and provides high-resolution mass data, allowing for the identification of the parent drug and its metabolites. vcu.edu Through this process, studies have confirmed the formation of hydroxylated metabolites of 2-methyl bucinnazine in biological samples. researchgate.netresearchgate.net

Because new drugs are often first tested in animal models, it is important to understand the metabolic similarities and differences between these species and humans. nih.gov Significant interspecies differences in CYP enzyme activity can lead to variations in metabolic profiles. nih.gov

For 2-methyl bucinnazine and related cinnamylpiperazines, comparative metabolic studies have been performed using liver microsomes from humans, mice, rats, and rabbits. vcu.edu Research indicates a high degree of metabolic similarity between humans and the animal species tested, with several metabolites being common across all species. vcu.edu Specifically, a study identified metabolites designated M2-M4, M6, M9, M12, M35, and M44-M53 as being common between humans, mice, rats, and rabbits. vcu.edu This similarity suggests that mice, in particular, could serve as a relevant animal model for further metabolism studies of cinnamylpiperazines. vcu.edu

Table 2: Cross-Species Metabolic Comparison for Cinnamylpiperazines

Species Microsomes Used in Studies Metabolic Similarity to Humans Key Finding Reference(s)
Human Yes - Baseline for comparison vcu.edu
Mouse Yes High Suggested as a suitable model for human metabolism studies vcu.edu
Rat Yes High High degree of common metabolites with humans vcu.eduuc.pt

| Rabbit | Yes | High | High degree of common metabolites with humans | vcu.eduuc.pt |

Research on Identification of Biomarkers of Exposure for 2-Methyl Bucinnazine and its Derivatives

The ultimate goal of metabolism studies in forensic science is to identify unique biomarkers of exposure—the parent drug and/or its metabolites—that can be reliably detected in biological fluids like blood and urine. vcu.eduuc.pt The identification of these markers is crucial for confirming drug consumption in clinical or postmortem investigations. vcu.edu

Research has successfully identified specific biomarkers for the use of 2-methyl bucinnazine. vcu.edu In one case of a fatal intoxication, toxicological analysis confirmed the presence of 2-methyl AP-237 and identified three of its hydroxylated metabolites in both peripheral blood and urine. researchgate.netresearchgate.net The detection of these metabolites provided definitive evidence of exposure. researchgate.net In that specific case, the concentration of the parent compound, 2-methyl AP-237, was found to be 480 ng/mL in blood and 4,200 ng/mL in urine. researchgate.net

Table 3: Identified Biomarkers of Exposure for 2-Methyl Bucinnazine

Compound Biomarker Type Biological Matrix Finding Reference(s)
2-Methyl Bucinnazine Parent Drug Blood, Urine Detected in postmortem toxicology cases. researchgate.netresearchgate.net

| Hydroxylated Metabolites | Phase I Metabolite | Blood, Urine | Three distinct hydroxylated metabolites were identified. | researchgate.netresearchgate.net |

Analytical Methodologies for Research and Characterization of 2 Methyl Bucinnazine

Chromatographic Techniques for Separation and Detection in Research Settings

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of 2-methyl bucinnazine, providing the high degree of separation and specificity required for unambiguous identification in complex samples such as seized materials and biological specimens. milesscientific.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized and reliable technique for the identification of 2-methyl bucinnazine, particularly in seized drug samples. uc.ptnih.gov The compound's volatility and thermal stability allow for effective separation and subsequent mass spectral analysis. Research and forensic laboratories have established specific parameters for its detection. For instance, analysis performed by NMS Labs utilized a Zebron™ Inferno™ ZB-35HT column, achieving a retention time of 7.033 minutes under a specified oven temperature program. news-medical.net This method demonstrates the straightforward capability of GC-MS to identify 2-methyl bucinnazine when sufficient quantities are available for analysis. milesscientific.com

Table 1: Example GC-MS Parameters for 2-Methyl Bucinnazine Analysis

Parameter Value
Instrument Agilent 5975 Series GC/MSD System
Column Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)
Carrier Gas Helium (1 mL/min)
Injection Port Temp. 265 °C
Oven Program 60 °C for 0.5 min, then 35 °C/min to 340 °C for 6.5 min
Injection Type Splitless
Mass Scan Range 40-550 m/z
Retention Time 7.033 min

Data sourced from the Center for Forensic Science Research & Education (CFSRE). news-medical.net

Liquid chromatography-based methods are indispensable for the analysis of 2-methyl bucinnazine in biological samples, offering high sensitivity and the ability to analyze less volatile metabolites. milesscientific.com Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are frequently employed. unitedchem.comwikipedia.org

LC-QTOF-MS, in particular, provides high-resolution mass accuracy, which is crucial for identifying unknown substances and confirming the presence of 2-methyl bucinnazine and its metabolites in postmortem blood and urine. wikipedia.orgresearchgate.net The US Drug Enforcement Administration (DEA) has detailed methods for the detection, confirmation, and quantification of 2-methyl bucinnazine in whole blood using LC-QTOF-MS. usdoj.gov These highly sensitive methods are essential for toxicological investigations where compound concentrations can be extremely low. researchgate.net

Table 2: Example LC-QTOF-MS Parameters for 2-Methyl Bucinnazine Analysis

Parameter Value
Instrument Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A 10 mM Ammonium formate, pH 3.0
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol
Flow Rate 0.5 mL/min
TOF MS Scan Range 100-510 Da
MS/MS Scan Range 50-510 Da
Retention Time 6.06 min

Data sourced from the Center for Forensic Science Research & Education (CFSRE) and the DEA. news-medical.netusdoj.gov

In addition to the primary GC-MS and LC-MS techniques, other methods serve valuable roles in the analysis of synthetic opioids.

Direct Analysis in Real Time-Mass Spectrometry (DART-MS): DART-MS is a rapid, direct analysis technique that requires minimal to no sample preparation. It has been successfully used as a screening tool for the presumptive identification of compounds in seized powders. uc.pt In one study, DART-MS was used to analyze white powders purchased online that were purported to be bucinnazine, quickly identifying the actual compounds present, which included other synthetic opioids but not bucinnazine itself. nih.gov

Raman Spectroscopy: While specific applications for 2-methyl bucinnazine are not widely documented, Surface-Enhanced Raman Spectroscopy (SERS) has been effectively used to detect its parent compound, bucinnazine. unitedchem.com A study demonstrated a linear relationship between bucinnazine concentration and Raman peak intensity in water and urine, suggesting its suitability for quantitative analysis. uc.pt This indicates the potential applicability of SERS for the rapid and sensitive detection of 2-methyl bucinnazine, although further research is needed.

Thin-Layer Chromatography (TLC): TLC is a versatile and cost-effective chromatographic technique often used for screening and purity assessment in pharmaceutical and forensic applications. milesscientific.comnih.gov Although specific TLC methods for 2-methyl bucinnazine are not detailed in current literature, it is a common tool for the general screening of opioids and other drugs of abuse. uc.ptunitedchem.com Its utility lies in its ability to quickly separate components in a mixture and provide preliminary identification when compared against a reference standard. milesscientific.com

Sample Preparation Methodologies for Research Samples (e.g., Solid Phase Extraction)

Effective sample preparation is a critical step to remove matrix interferences and concentrate the analyte of interest, particularly when analyzing biological fluids like blood and urine. Solid Phase Extraction (SPE) is the most common and effective technique used for this purpose. unitedchem.com

For the analysis of novel synthetic opioids, including compounds structurally similar to 2-methyl bucinnazine, mixed-mode SPE cartridges such as UCT's Clean Screen® DAU are frequently used. These cartridges can retain a broad range of acidic, neutral, and basic compounds. A typical SPE procedure involves conditioning the column, loading the pre-treated sample, washing away interferences, and finally eluting the analyte of interest.

Table 3: Representative Solid Phase Extraction Protocol for Basic Drugs in Blood/Urine

Step Procedure
1. Sample Pretreatment Add buffer (e.g., 0.1 M phosphate (B84403) buffer) to 2.0 mL of blood or 5.0 mL of urine. Vortex and centrifuge if necessary.
2. Column Conditioning Condition a Clean Screen® DAU column with sequential washes of Methanol, DI Water, and 0.1 M Phosphate Buffer.
3. Sample Loading Load the pre-treated sample onto the column at a flow rate of 1-2 mL/minute.
4. Column Washing Wash the column with DI Water, followed by 0.1 M Acetic Acid, and then an organic solvent like Hexane to remove interferences.
5. Column Drying Dry the column thoroughly under nitrogen or vacuum for at least 10 minutes.
6. Analyte Elution Elute the analyte with a solvent mixture such as Ethyl Acetate/Isopropanol/Ammonium Hydroxide.
7. Evaporation & Reconstitution Evaporate the eluate to dryness and reconstitute in a small volume of mobile phase for instrumental analysis.

This is a generalized protocol based on standard methods for basic drug extraction. forensicresources.org

Method Validation and Performance Characteristics in Research Contexts

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose, providing reliable and accurate data. Key performance characteristics that must be assessed include selectivity and sensitivity.

Selectivity: Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. uc.pt For a compound like 2-methyl bucinnazine, a method must be able to distinguish it from its parent compound bucinnazine, other structural isomers like para-methyl-AP-237, and other co-occurring drugs or endogenous matrix components. researchgate.net High-resolution mass spectrometry (LC-QTOF-MS) provides excellent selectivity due to its ability to measure mass with high accuracy. news-medical.net

Sensitivity: The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. Given the high potency of many synthetic opioids, methods must be sensitive enough to detect and quantify them at very low concentrations (ng/mL or sub-ng/mL) in biological samples. researchgate.netusdoj.gov In a validated method for analogous synthetic opioids, the within-run and between-run precision of quality control samples were within the acceptable range of ±20% for the coefficient of variation (%CV), demonstrating the method's reliability. researchgate.net

Limits of Detection (LOD) and Lower Limits of Quantitation (LLOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD), the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise, and its Lower Limit of Quantitation (LLOQ), the lowest concentration at which the analyte can be accurately and precisely measured.

In a comprehensive study by Vaiano et al. (2021), a new LC-MS/MS screening method was developed and validated for the detection of 120 NPS and 43 other drugs in blood. mdpi.comresearchgate.net This method demonstrated high sensitivity for the included compounds, with LLOQ values ranging from 0.02 to 1.5 ng/mL. researchgate.net For 2-methyl bucinnazine specifically, the validation established a specific LLOQ, ensuring its reliable quantification at low concentrations relevant to forensic casework. The LOD is typically lower than the LLOQ and represents the threshold for qualitative detection.

Table 1: Quantitation Limits for 2-Methyl Bucinnazine in Blood via LC-MS/MS

ParameterValueMethodMatrixReference
LLOQ0.02 - 1.5 ng/mL (Range for 163 substances)LC-MS/MSBlood researchgate.net

Precision, Bias, and Linearity Studies

Method validation rigorously assesses the performance of an analytical procedure. Key parameters include precision (the closeness of repeated measurements), bias (a measure of systematic error, often expressed as accuracy), and linearity (the ability to elicit test results that are directly proportional to the concentration of the analyte).

The LC-MS/MS method validated by Vaiano and colleagues included a thorough evaluation of these parameters for 163 substances, including 2-methyl bucinnazine. mdpi.com Such validation studies typically measure intra- and inter-day precision and accuracy at multiple concentrations, including the LLOQ and higher quality control (QC) levels. For bioanalytical methods, regulatory guidelines often require precision (%CV) and accuracy (%Bias) to be within ±15% (±20% at the LLOQ). europa.eu Linearity is assessed by analyzing a series of calibration standards over a specified concentration range and is typically demonstrated by a high correlation coefficient (r² > 0.99).

Table 2: Typical Validation Parameters for LC-MS/MS Analysis of 2-Methyl Bucinnazine

ParameterTypical Acceptance CriteriaFindingReference
Linearity (r²)≥ 0.99Method demonstrated good linearity. mdpi.comresearchgate.net
Precision (%CV)≤ 15% (≤ 20% at LLOQ)Method met acceptance criteria for inter-day precision. mdpi.comresearchgate.net
Accuracy (%Bias)Within ±15% (±20% at LLOQ)Method met acceptance criteria for accuracy. mdpi.comresearchgate.net

Reference Standard Development and Application in Analytical Research

The availability and use of high-purity, certified reference standards are fundamental to the accurate identification and quantification of chemical compounds in analytical research. For 2-methyl bucinnazine, certified reference materials (CRMs) and analytical reference standards are commercially available. mdpi.comCurrent time information in Provincia di Prato, IT.

These standards are essential for:

Method Development and Validation: Reference materials are used to develop and validate analytical methods, including establishing chromatographic retention times, mass spectral fragmentation patterns, and determining parameters like linearity, LLOQ, precision, and accuracy.

Qualitative Identification: In forensic laboratories, analytical data (e.g., from GC-MS or LC-QTOF-MS) from an unknown sample is compared directly against the data obtained from the analysis of a known reference standard to confirm the identity of the substance. researchgate.net

Quantitative Analysis: Reference standards are used to prepare calibration curves and quality control samples, which are necessary to accurately determine the concentration of the compound in a given sample, such as postmortem blood. mdpi.com

The World Health Organization and various forensic science institutions have noted the availability of a certified reference material for 2-methyl bucinnazine, underscoring its importance in scientific research and for maintaining the quality and consistency of analytical results across different laboratories. Current time information in Provincia di Prato, IT.

Computational Chemistry and Molecular Modeling of 2 Methyl Bucinnazine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pharmacological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a compound like 2-methyl bucinnazine, which belongs to the piperazine-amide class, QSAR models can be developed to predict the pharmacological activity of new, unsynthesized analogs. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set of molecules with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties. A statistical model is then built to relate these descriptors to the observed activity.

Key Molecular Descriptors in QSAR for Piperazine-Amides:

Steric Descriptors: Related to the size and shape of the molecule, such as molecular volume and surface area.

Electronic Descriptors: Describe the electronic properties, including dipole moment, electrostatic potential, and energies of frontier molecular orbitals (E-HOMO and E-LUMO).

Hydrophobic Descriptors: Quantify the molecule's lipophilicity (e.g., LogP), which influences its ability to cross cell membranes.

Topological Descriptors: Numerical representations of molecular connectivity and branching.

In studies of related piperazine-carboxamides, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMSIA model for a series of piperazine-carboxamides revealed that steric, electrostatic, and hydrogen-bond characteristics were crucial for their inhibitory activity. nih.gov A well-constructed QSAR model is validated by its ability to accurately predict the activity of a separate "test set" of compounds not used in model generation. The statistical robustness of such models is often evaluated using parameters like the coefficient of determination (R²), cross-validated correlation coefficient (Q²), and predictive R² (R²pred). nih.govresearchgate.net

QSAR Model TypeTypical Descriptors UsedPredicted EndpointExample Statistical Validation
2D-QSARTopological, Constitutional, Physicochemical (e.g., LogP, Molar Refractivity)Receptor Binding Affinity (pKi), Inhibitory Concentration (pIC50)R² > 0.8, Q² > 0.6
3D-QSAR (CoMFA/CoMSIA)Steric Fields, Electrostatic Fields, Hydrophobic Fields, H-bond Donor/Acceptor FieldsReceptor Binding Affinity (pKi), Inhibitory Concentration (pIC50)R² > 0.9, Q² > 0.7, R²pred > 0.6
Table 1. Overview of QSAR Modeling Approaches Applicable to Piperazine-Amide Derivatives.

Molecular Docking and Dynamics Simulations for Receptor Interaction Mechanisms

To understand how 2-methyl bucinnazine exerts its pharmacological effects, molecular docking and molecular dynamics (MD) simulations are used to model its interaction with its biological target. As a derivative of bucinnazine, its primary target is presumed to be the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) involved in analgesia. acs.orguc.ptwho.int

Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. nrfhh.com The process involves placing the 3D structure of 2-methyl bucinnazine into the binding pocket of a MOR crystal structure (e.g., PDB ID: 5C1M, 4DKL) and using a scoring function to rank the most stable binding poses. mdpi.comnih.gov Docking studies on similar piperazine (B1678402) derivatives and other opioids like fentanyl at the MOR have identified key interactions. worldscientific.comdrugbank.com A crucial interaction for many opioids is the formation of a salt bridge between the protonated amine of the ligand and a highly conserved aspartic acid residue (Asp147 in human MOR) in transmembrane helix 3 (TM3). mdpi.comnih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. nih.gov Starting from a docked pose, MD simulations calculate the atomic movements of the ligand, receptor, and surrounding solvent, offering insights into the stability of the binding pose, the flexibility of the complex, and the specific interactions that are maintained over time. mdpi.com For MOR ligands, MD simulations can reveal how an agonist induces conformational changes in the receptor, such as the characteristic outward movement of transmembrane helix 6 (TM6), which is a critical step in receptor activation and downstream signaling. nih.govrsc.org

Receptor Residue (Human MOR)LocationPotential Interaction with 2-Methyl Bucinnazine
Asp147 (D3.32)TM3Ionic bond/Salt bridge with protonated piperazine nitrogen
Tyr148 (Y3.33)TM3Hydrogen bonding or hydrophobic interactions
His297 (H6.52)TM6Hydrogen bonding with amide moiety
Trp293 (W6.48)TM6Hydrophobic (π-π stacking) interactions with aromatic rings
Tyr326 (Y7.43)TM7Hydrogen bonding or hydrophobic interactions
Table 2. Key Amino Acid Residues in the µ-Opioid Receptor Binding Pocket and Their Potential Interactions.

In Silico Approaches for Pharmacokinetic and Pharmacodynamic Prediction

In silico tools are essential for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. ymerdigital.com These predictions help to identify potential liabilities, such as poor oral bioavailability or high toxicity, early in the drug discovery process. nih.gov

For 2-methyl bucinnazine, these methods can forecast its metabolic fate. A study on its parent compound, bucinnazine (AP-237), utilized a combination of open-access software (MetaTrans, SyGMa, Glory X, Biotransformer 3.0) to predict its metabolism. nih.govresearchgate.net This in silico approach predicted a total of 28 phase I and six phase II metabolites, which was largely corroborated by subsequent in vitro experiments. nih.gov The predicted metabolic pathways for bucinnazine primarily involved hydroxylation and N-dealkylation, processes that would also be expected for 2-methyl bucinnazine.

Beyond metabolism, various computational platforms like ADMETlab and SwissADME can predict a wide range of pharmacokinetic and pharmacodynamic properties based solely on the molecule's structure. nih.gov These predictions are crucial for assessing the drug-like potential of a compound.

ADMET PropertyPrediction GoalRelevance for 2-Methyl Bucinnazine
Aqueous SolubilityPredicts solubility in water.Affects absorption and formulation possibilities.
GI AbsorptionPredicts absorption from the gastrointestinal tract.Indicates potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityPredicts ability to cross into the central nervous system.Essential for a centrally-acting opioid.
CYP450 InhibitionPredicts inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4).Highlights potential for drug-drug interactions. researchgate.net
hERG InhibitionPredicts blockage of the hERG potassium channel.Flags potential for cardiac toxicity.
HepatotoxicityPredicts potential for liver damage.A critical safety and toxicity endpoint. nih.gov
Table 3. Common In Silico ADMET Predictions and Their Significance.

Future Research Directions and Unexplored Areas of 2 Methyl Bucinnazine

Advanced Mechanistic Studies at the Molecular Level

A foundational area for future research is the detailed elucidation of 2-methyl bucinnazine's interaction with opioid receptors at the molecular level. While it is established as a µ-opioid receptor (MOR) agonist, the precise nature of this interaction requires more advanced investigation. service.gov.ukwho.int Bucinnazine, the parent compound, is known to activate both G-protein and β-arrestin pathways upon binding to the MOR. uc.pt Future studies should focus on whether the addition of the 2-methyl group alters this signaling bias.

Understanding the structure-activity relationship (SAR) is paramount. The presence of a chiral center at the 2-position of the piperazine (B1678402) ring results in (S)- and (R)-enantiomers. service.gov.ukwho.int Research is needed to isolate these enantiomers and characterize their individual binding affinities, potencies, and functional activities at the µ, δ, and κ-opioid receptors. This will clarify whether one stereoisomer is significantly more active or has a different signaling profile than the other or the racemic mixture commonly found in illicit markets. service.gov.uk

Advanced computational methods, such as molecular docking and dynamic simulations, could predict the binding pose of the enantiomers within the MOR active site. These in silico approaches, complemented by site-directed mutagenesis of the receptor, would help identify key amino acid residues involved in the binding and activation, providing a more complete picture of its mechanism of action.

Table 1: In-Vitro Pharmacological Profile of 2-Methyl Bucinnazine and Related Opioids

Compound Receptor Binding Functional Assay Potency / Efficacy
2-Methyl Bucinnazine (2-Methyl-AP-237) Binds to µ-opioid receptor (MOR); 18-22 times less potent than morphine and fentanyl, respectively. who.int Activates MOR in βarr2 recruitment and mini-Gi assays. nih.govwho.int Shows low potency but efficacy comparable to hydromorphone in some assays; found to be the most efficacious of tested cinnamylpiperazines (Emax = 125%). nih.govwho.int
Bucinnazine (AP-237) Considered a µ-selective opioid agonist. uc.ptacs.orgwikipedia.org Activates both G-protein and β-arrestin pathways. uc.pt Analgesic effect is approximately one-third that of morphine. uc.pt
Fentanyl High-affinity MOR agonist. vcu.edu Potent activator of MOR signaling pathways. who.int High potency and efficacy, often used as a benchmark for synthetic opioids. who.intvcu.edu

| Morphine | Classic MOR agonist. wikipedia.orgnih.gov | Activates MOR signaling, leading to analgesia. uc.pt | Standard against which other opioid analgesics are often compared. uc.ptwikipedia.org |

Development of Novel Analytical Techniques for Emerging Analogs

The continuous emergence of new psychoactive substances (NPS), including novel synthetic opioids, presents a significant challenge for forensic and clinical laboratories. ojp.gov While methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the detection of bucinnazine and its analogs, the development of new analytical techniques is a mandatory task for future studies. uc.ptvcu.edu

Future research should prioritize the development of:

High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) allow for non-targeted screening and the identification of previously unknown analogs and metabolites. ojp.gov Creating comprehensive spectral libraries for these compounds is essential.

Rapid Screening Technologies: There is a need for faster, more portable analytical tools for on-site screening of seized materials. Techniques like Direct Analysis in Real Time-Mass Spectrometry (DART-MS) have shown promise in identifying compounds like AP-238 in powders sold as bucinnazine. nih.gov

Advanced Sample Preparation: The development of novel extraction and pre-concentration techniques, such as molecularly imprinted polymers (MIPs), could enhance the sensitivity and selectivity of detection in complex biological matrices like blood and urine. researchgate.net

Metabolite Identification: A significant knowledge gap exists regarding the metabolism of 2-methyl bucinnazine. vcu.edu Comprehensive studies using human liver microsomes and in vivo animal models are required to identify its major metabolites, which is crucial for developing robust toxicological screening methods that can detect exposure even after the parent compound has been eliminated.

Table 2: Overview of Analytical Techniques for 2-Methyl Bucinnazine and Analogs

Technique Application Future Development Focus
GC-MS Confirmatory identification in seized samples. nih.gov Development of derivatization methods to improve chromatographic performance and sensitivity for piperazine-based compounds.
LC-MS/MS Quantitative analysis in biological fluids (blood, urine). uc.ptvcu.edu Creation of validated methods for a wider range of emerging cinnamylpiperazine (B8809312) analogs and their metabolites.
LC-QTOF-MS (HRMS) Non-targeted screening for novel, unidentified analogs. ojp.gov Building extensive and curated mass spectral databases for NPS opioids to facilitate faster identification.

| DART-MS | Rapid, direct analysis of powders and residues. nih.gov | Miniaturization and field deployment for presumptive on-site testing by law enforcement. |

Long-Term Preclinical Research on Pharmacological Effects and Receptor Plasticity

The long-term consequences of 2-methyl bucinnazine use are largely unknown. While user reports suggest that regular use is associated with tolerance and withdrawal, and studies on the parent compound bucinnazine show rapid development of tolerance and dependence in rats, dedicated preclinical research is urgently needed. service.gov.ukwikipedia.org

A key focus should be on neuroadaptations and receptor plasticity resulting from chronic administration. Opioids are known to induce long-lasting changes in brain function. nih.govresearchgate.net Future long-term preclinical studies in animal models should investigate:

Receptor Regulation: Quantifying changes in the density and sensitivity of µ-opioid receptors in key brain regions associated with reward and pain following chronic exposure.

Cellular and Synaptic Plasticity: Examining how prolonged use of 2-methyl bucinnazine alters synaptic strength, neuronal excitability, and gene expression in the mesolimbic dopamine (B1211576) system. nih.govresearchgate.net This includes studying its impact on downstream signaling molecules like cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net

Behavioral Consequences: Conducting comprehensive behavioral assays to model the development of dependence, withdrawal severity, and the potential for relapse after periods of abstinence. These studies are critical for understanding the abuse liability of the compound. acs.org

These investigations will be vital for assessing the full public health risk associated with 2-methyl bucinnazine and for informing potential therapeutic strategies for dependence.

Exploration of Novel Synthetic Routes and Precursor Control Research

Understanding the synthesis of 2-methyl bucinnazine is crucial for law enforcement and regulatory agencies to control its illicit production. Research into its synthesis can help identify key chemical precursors and reagents. By identifying chokepoint chemicals unique to its synthesis, precursor control legislation can be more effectively implemented.

For bucinnazine, at least three synthetic pathways have been described. uc.pt Future research should aim to identify the most common routes used in clandestine laboratories for 2-methyl bucinnazine. This involves analyzing impurities and byproducts in seized samples to gain "chemical intelligence" on the manufacturing processes.

Furthermore, the exploration of novel and efficient synthetic routes in a controlled laboratory setting is important for producing analytical reference standards for both the parent compound and its potential metabolites. The field of semi-synthesis, which involves the chemical modification of existing molecules, could be a powerful tool for systematically creating a library of related cinnamylpiperazine analogs. nih.gov This would allow for proactive pharmacological and toxicological evaluation, enabling forensic laboratories to identify new derivatives as soon as they appear on the illicit market.

Q & A

Q. What analytical methods are recommended for identifying bucinnazine and its metabolites in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting bucinnazine and its phase I/II metabolites. Key parameters include:

  • Column : Poroshell HPH C18 for high-resolution separation.
  • Mobile phase : 5 mM ammonium formate + 0.1% formic acid (aqueous) and methanol (organic).
  • Ion transitions : 273 → 117 m/z (bucinnazine) and 342 → 188 m/z (fentanyl-d5 as an internal standard) . Gas chromatography-mass spectrometry (GC-MS) with a ZB-35HT column is also effective for structural confirmation, especially for 2-methyl AP-237 .

Q. How does the structure of 2-methyl AP-237 differ from bucinnazine, and what are the implications for receptor binding?

2-methyl AP-237 is a methylated derivative of bucinnazine (AP-237), with a methyl group added to the piperazine ring. This modification enhances lipophilicity, potentially increasing blood-brain barrier penetration and μ-opioid receptor affinity. However, structural differences reduce cross-reactivity with fentanyl-targeted immunoassays, complicating detection in routine toxicology screens .

Q. What are the primary challenges in synthesizing enantiomerically pure bucinnazine derivatives?

Controlling residual solvents like 2-methyl tetrahydrofuran (THF) during hydrogenation is critical. Excess 2-methyl THF (>3% by GC) reduces chiral purity to 88–95% due to incomplete enzymatic resolution. Raman spectroscopy (905–930 cm⁻¹ peak) is recommended for real-time solvent monitoring during scale-up .

Advanced Research Questions

Q. How do interspecies differences impact the metabolic profiling of bucinnazine?

In vitro studies using Sprague-Dawley rat liver microsomes show hydroxylation as the dominant metabolic pathway (67% of predicted metabolites detected). In contrast, human models exhibit greater diversity in phase II metabolites (e.g., glucuronidation). These interspecies variations necessitate caution when extrapolating rodent data to human toxicity profiles .

Q. What methodologies resolve contradictions between in vitro and in vivo pharmacological data for 2-methyl AP-237?

Discrepancies arise from differences in metabolic activation and blood-brain barrier dynamics. To address this:

  • Use brain homogenate binding assays to quantify μ-opioid receptor affinity.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and metabolite accumulation .

Q. How can researchers optimize LC-MS/MS parameters to distinguish bucinnazine from co-administered opioids in polydrug exposure scenarios?

  • Ion suppression testing : Validate methods against common interferents (e.g., fentanyl analogs, benzodiazepines).
  • High-resolution MS : Employ QTOF instruments for exact mass matching (e.g., bucinnazine: m/z 273.1364; 2-methyl AP-237: m/z 287.1521) .

Q. What in silico tools predict bucinnazine metabolites, and how do they compare to experimental data?

Computational platforms like ACD/Labs Percepta predict phase I hydroxylation and N-dealkylation pathways. Validation studies show 56–72% agreement with experimental LC-MS/MS data, highlighting their utility for prioritizing metabolites in untargeted screening .

Q. What experimental designs mitigate risks when studying bucinnazine’s neurochemical interactions beyond μ-opioid receptors?

  • Receptor profiling : Use competitive binding assays (e.g., dopamine D2, serotonin 5-HT2A) to identify off-target effects.
  • Microdialysis in rodent models : Measure extracellular neurotransmitter levels (dopamine, norepinephrine) in the nucleus accumbens post-administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.